molecular formula C11H6ClFO2 B7894974 (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone

(3-Chloro-4-fluorophenyl)(furan-2-yl)methanone

Cat. No.: B7894974
M. Wt: 224.61 g/mol
InChI Key: IPMSIOJIQRBKIU-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)(furan-2-yl)methanone is an organic compound with the molecular formula C11H6ClFO2 and a molecular weight of 224.62 g/mol This compound features a phenyl ring substituted with chlorine and fluorine atoms, as well as a furan ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with furan-2-ylmethanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)(furan-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-fluorophenyl)(furan-2-yl)methanone: A positional isomer with similar properties but different reactivity due to the position of the substituents.

    (3-Chloro-4-fluorophenyl)(thiophen-2-yl)methanone: A similar compound where the furan ring is replaced with a thiophene ring, affecting its electronic properties and reactivity.

Uniqueness

(3-Chloro-4-fluorophenyl)(furan-2-yl)methanone is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. Its combination of a phenyl ring with chlorine and fluorine atoms and a furan ring makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO2/c12-8-6-7(3-4-9(8)13)11(14)10-2-1-5-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMSIOJIQRBKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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